molecular formula C12H11IN2 B8445270 (4-Iodo-benzyl)-pyridin-2-yl-amine

(4-Iodo-benzyl)-pyridin-2-yl-amine

Cat. No. B8445270
M. Wt: 310.13 g/mol
InChI Key: NPCXOASBQUIULS-UHFFFAOYSA-N
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Patent
US08877754B2

Procedure details

2.00 g (8.62 mmol) 4-iodo-benzaldehyde are added to 0.811 g (8.62 mmol) 2-amino-pyridine in 20 mL THF and the mixture is stirred for 1 h at 50° C. After that time, 4.57 g (21.5 mmol) sodium triacetoxyborohydride are added and the mixture is stirred for 1 h at 50° C. Subsequently, water is added and the mixture is extracted with EtOAc. The organic layer is dried over magnesium sulphate and the solvent is removed in vacuo. The residue is purified by RP-HPLC to yield the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.811 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].O>C1COCC1>[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=CC=C(C=O)C=C1
Name
Quantity
0.811 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.57 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 1 h at 50° C
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by RP-HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC=C(CNC2=NC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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